molecular formula C12H16ClFN2 B6362670 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine CAS No. 1240566-53-3

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6362670
CAS No.: 1240566-53-3
M. Wt: 242.72 g/mol
InChI Key: YAAQPLCLWDUYON-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and can be harmful if ingested or inhaled .

Future Directions

The future directions in the research of piperazine derivatives could involve the synthesis of new derivatives with improved biological activities, the development of more efficient synthesis methods, and the exploration of new applications in areas like medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with enzymes, proteins, and other biomolecules. Specifically, it has been investigated as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. The presence of the 3-chloro-4-fluorophenyl fragment enhances its inhibitory activity against TYR .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound likely exerts its effects through binding interactions with biomolecules. Docking analyses suggest higher potency compared to reference compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or fluorine atoms.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine or fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.

Comparison with Similar Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine can be compared with other similar compounds, such as:

    1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.

    1-[(3-Chloro-4-fluorophenyl)methyl]-4-methylpiperazine: The methyl group is located on the nitrogen atom of the piperazine ring, which may influence its pharmacokinetic properties.

    1-[(3-Chloro-4-fluorophenyl)methyl]-2,5-dimethylpiperazine: Contains additional methyl groups on the piperazine ring, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAQPLCLWDUYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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